molecular formula C₂₅H₃₃D₃O₆ B1156414 (-)-Erinacin A-d3

(-)-Erinacin A-d3

Cat. No.: B1156414
M. Wt: 435.57
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(-)-Erinacin A-d3 is a deuterated analog of Erinacine A, a bioactive cyathane diterpenoid isolated from the mycelia of the medicinal mushroom Hericium erinaceus (Lion's Mane). This compound is specifically designed for use as an internal standard in quantitative mass spectrometry, enabling precise and reliable measurement of Erinacine A levels in complex biological matrices. Erinacine A has demonstrated significant neuroprotective and neurotrophic properties in preclinical models, making it a compound of high interest in neuroscience research . Studies indicate that Erinacine A can stimulate the synthesis of Nerve Growth Factor (NGF) and promote neurite outgrowth, supporting neuronal health and plasticity . Its mechanisms of action include activating pro-survival signaling pathways such as PAK1, AKT, and ERK , while also reducing oxidative stress and inflammation by modulating the Nrf2 antioxidant pathway . Research has shown its potential therapeutic relevance in models of Parkinson's disease by attenuating neurotoxicity and in Alzheimer's disease by improving cognitive function . Furthermore, beyond its neurological applications, Erinacine A has also been investigated for its anticancer activity , including the induction of apoptosis in colorectal cancer cells . This deuterated version, this compound, is provided for research applications only and is essential for advancing pharmacokinetic, bioavailability, and metabolic studies of Erinacine A, contributing to the development of novel neuroprotective and oncological research agents.

Properties

Molecular Formula

C₂₅H₃₃D₃O₆

Molecular Weight

435.57

Synonyms

[3aS-(3aα,5aβ,6α)]-2,3,3a,4,5,5a,6,7-Octahydro-3a,5a-dimethyl-1-(1-methylethyl)-6-(β-D-xylopyranosyloxy)cyclohept[e]indene-8-carboxaldehyde-d3

Origin of Product

United States

Biosynthetic Pathways and Heterologous Expression of Erinacine a and Its Analogs

Native Biosynthesis in Hericium erinaceus Mycelium

The biosynthesis of erinacine A in Hericium erinaceus mycelium is a complex process orchestrated by a dedicated set of enzymes encoded within a specific gene cluster. This natural production is confined to the mycelial stage of the fungus, with erinacine A not being detected in the fruiting body. mdpi.comcalpoly.edu

Elucidation of Key Enzymatic Steps and Precursors

The biosynthesis of erinacine A begins with the universal precursor for diterpenoids, geranylgeranyl pyrophosphate (GGPP). The initial committed step involves the cyclization of GGPP to form the characteristic 5-6-7 tricyclic skeleton of the cyathane core. This reaction is catalyzed by a diterpene cyclase. cjnmcpu.com Following the formation of the basic cyathane structure, a series of oxidative modifications are carried out by cytochrome P450 monooxygenases, which introduce hydroxyl groups at specific positions on the molecule. cjnmcpu.com Subsequent enzymatic reactions, including acetylation and glycosylation, further modify the molecule to produce the final erinacine A structure. The proposed biosynthetic pathway suggests that erinacine P is a key intermediate, which is then converted to other erinacines, including erinacine A. researchgate.net

Identification and Characterization of Biosynthetic Gene Clusters

The genes responsible for erinacine biosynthesis are organized into a conserved gene cluster, often referred to as the "Eri" cluster. cjnmcpu.com Genomic studies of Hericium species have led to the identification and characterization of this cluster, revealing the genes that encode the various enzymes required for the pathway. nih.gov For instance, in a related species, Hericium rajendrae, the homologous "hra" gene cluster responsible for erinacine synthesis has been identified, highlighting the conserved nature of this biosynthetic machinery. nih.gov

The Eri gene cluster in Hericium erinaceus contains genes encoding for a suite of enzymes, including:

Diterpene cyclase (EriG): Catalyzes the initial cyclization of GGPP.

Cytochrome P450 monooxygenases (e.g., EriA, EriC, EriI): Responsible for the hydroxylation steps.

Acetyltransferase (EriL): Involved in the acetylation of the cyathane core.

Glycosyltransferase (EriJ): Catalyzes the addition of a xylose sugar moiety.

Short-chain dehydrogenase/reductase (EriH): Participates in the oxidative modifications.

FAD-dependent oxidase (EriM): Plays a crucial role in the formation of an allyl aldehyde group. researchgate.net

The expression of these biosynthetic genes is significantly higher in the mycelium compared to the fruiting body, which correlates with the accumulation of erinacines in the mycelial stage. nih.gov

Role of Specific Enzymes (e.g., FAD-dependent oxidase EriM)

Recent research has shed light on the specific functions of key enzymes in the erinacine biosynthetic pathway. One such enzyme is the FAD-dependent oxidase, EriM. This enzyme has been identified as being responsible for the formation of the α,β-unsaturated aldehyde group in erinacines. researchgate.net This functional group is a characteristic feature of several bioactive erinacine analogs and is crucial for their biological activity. The elucidation of EriM's function represents a significant step forward in understanding the complete biosynthetic pathway of these complex molecules. researchgate.net

Biotechnological Approaches to Erinacine Production

The therapeutic potential of erinacine A has spurred the development of biotechnological methods to enhance its production. These approaches range from optimizing the cultivation conditions of Hericium erinaceus to the genetic engineering of both the native producer and other host organisms.

Optimization of Cultivation Conditions for Enhanced Yields (e.g., Solid-State Fermentation)

Significant efforts have been made to improve the yield of erinacine A by optimizing the culture conditions of Hericium erinaceus. Both submerged and solid-state fermentation techniques have been explored, with solid-state fermentation often demonstrating higher specific yields. mdpi.com

Key parameters that have been optimized include the choice of substrate, carbon-to-nitrogen (C/N) ratio, pH, and the addition of supplements. For example, using corn kernel as a substrate in solid-state fermentation has been shown to significantly increase erinacine A production. mdpi.com The particle size of the substrate also plays a role, with smaller particle sizes leading to improved yields. mdpi.com Furthermore, the addition of inorganic salts, such as zinc sulfate (B86663) (ZnSO₄), has been found to enhance the specific yield of erinacine A. mdpi.com In submerged fermentation, the composition of the nutrient medium, including the concentrations of glucose and casein peptone, has been optimized to maximize both biomass and erinacine A production. researchgate.net

Below is an interactive data table summarizing the effects of different cultivation parameters on erinacine A yield based on published research.

Cultivation MethodSubstrate/Medium ComponentParameter OptimizedResulting Erinacine A Yield
Solid-State FermentationCorn KernelSubstrate Type165.36 mg/g (with ZnSO₄) mdpi.com
Solid-State FermentationCorn KernelParticle Size (<2.38 mm)60.15 mg/g mdpi.com
Solid-State FermentationCorn Kernel with 10mM NaClInorganic Salt Addition120.97 mg/g mdpi.com
Submerged FermentationOptimized MediumNutrient Composition192 ± 42 mg/L researchgate.net
Submerged FermentationWild Strain HeGStrain Selection358.78 mg/L mdpi.com

Genetic Engineering of Producer Organisms for Overexpression

Genetic engineering offers a powerful tool for increasing the production of erinacine A. While the genetic modification of the native producer, Hericium erinaceus, is an area of ongoing research, significant progress has been made in the heterologous expression of the erinacine biosynthetic gene cluster in other fungal hosts.

Researchers have successfully reconstituted the erinacine biosynthetic pathway in ascomycete fungi such as Aspergillus oryzae and the yeast Saccharomyces cerevisiae. nih.govnih.gov This involves introducing the entire "Eri" gene cluster into these host organisms, which then act as cellular factories for erinacine production. The heterologous expression of the key biosynthetic genes has not only confirmed their functions but also opened up possibilities for producing novel, "non-natural" erinacine analogs with potentially enhanced biological activities. nih.gov For instance, new types of erinacines (W, X, Y, and ZA) have been synthesized in Saccharomyces cerevisiae using these genetic engineering techniques. nih.gov

While the direct genetic engineering of Hericium erinaceus for erinacine A overexpression is not yet widely reported, the foundational knowledge of the biosynthetic gene cluster and the success in heterologous hosts pave the way for future metabolic engineering strategies in the native producer. Techniques such as CRISPR/Cas9 gene editing could potentially be employed to upregulate the expression of key biosynthetic genes or to remove metabolic bottlenecks, thereby increasing the yield of this valuable compound. researchgate.netfrontiersin.org

Heterologous Expression Systems for Novel Analog Production

The native production of erinacine A in Hericium erinacaceus is often low and subject to long cultivation times. Heterologous expression, the process of taking the genetic blueprint for the erinacine A biosynthetic pathway from H. erinacaceus and inserting it into a more manageable host organism, offers a promising alternative for scalable and controlled production.

Reconstitution of Biosynthetic Pathways in Engineered Microorganisms (e.g., Saccharomyces cerevisiae)

The baker's yeast, Saccharomyces cerevisiae, is a well-established and powerful host for the heterologous production of complex natural products. Its genetic tractability, rapid growth, and well-understood metabolism make it an ideal chassis for reconstructing the erinacine A biosynthetic pathway.

Researchers have successfully engineered S. cerevisiae to produce cyathane diterpenes by introducing the necessary genes from H. erinacaceus. A key step in this process is enhancing the precursor supply. The biosynthesis of erinacine A begins with geranylgeranyl pyrophosphate (GGPP), a common isoprenoid precursor. To increase the intracellular pool of GGPP, strains of S. cerevisiae have been metabolically engineered for its overproduction.

Into these engineered yeast strains, the biosynthetic genes responsible for converting GGPP into the core cyathane skeleton are introduced. This typically involves expressing a terpene synthase that catalyzes the initial cyclization of GGPP. Subsequent tailoring enzymes, such as cytochrome P450 monooxygenases and oxidoreductases, are then sequentially expressed to modify the basic scaffold and ultimately yield erinacine A.

For instance, a study successfully reconstituted the biosynthetic pathway for erinacine Q in an engineered S. cerevisiae strain with high GGPP availability. By introducing the relevant genes from the eri gene cluster, the researchers were able to achieve de novo synthesis of this erinacine analog. nih.gov

Component Description Reference
Host Organism Saccharomyces cerevisiae (baker's yeast) nih.gov
Precursor Geranylgeranyl pyrophosphate (GGPP) nih.gov
Key Enzymes Terpene Synthase, Cytochrome P450s, Oxidoreductases nih.gov
Strategy Metabolic engineering for GGPP overproduction and expression of H. erinacaceus biosynthetic genes. nih.gov

Generation of Non-Natural Erinacine A Derivatives through Combinatorial Biosynthesis

The true power of heterologous expression lies in the ability to go beyond replicating nature and to create novel molecules with potentially enhanced properties. Combinatorial biosynthesis leverages the modularity of biosynthetic pathways to generate "non-natural" or unnatural derivatives of erinacine A. This is achieved by mixing and matching genes from different pathways or by introducing mutations into existing genes.

One successful strategy involves the expression of the erinacine biosynthetic pathway in S. cerevisiae and then introducing additional enzymes, such as glycosyltransferases, that are not part of the native pathway. This can lead to the creation of novel erinacine glycosides, which may have altered solubility, bioavailability, or biological activity.

In one notable study, a combinatorial biosynthetic approach in S. cerevisiae led to the production of twenty-two different cyathane-type diterpenes, including seven previously unknown "unnatural" cyathane xylosides. nih.gov This was accomplished by expressing various combinations of the core biosynthetic genes along with other tailoring enzymes. Some of these novel compounds demonstrated significant neurotrophic effects. nih.gov

Another approach is to feed the engineered yeast strains with synthetic precursors or substrate analogs, which can then be incorporated by the expressed enzymes to create new derivatives. This method, known as precursor-directed biosynthesis, further expands the repertoire of accessible erinacine A analogs.

Strategy Description Outcome Reference
Enzyme Combination Expressing core erinacine biosynthetic genes with additional tailoring enzymes (e.g., glycosyltransferases) from other organisms.Generation of novel glycosylated erinacine derivatives. nih.gov
Gene Combination Co-expression of different combinations of biosynthetic genes from the eri cluster.Production of a library of cyathane diterpenes, including unnatural analogs. nih.gov
Precursor-Directed Biosynthesis Supplying the engineered host with synthetic substrate analogs.Incorporation of the analogs to create new erinacine derivatives with modified structures.

The development of these heterologous expression and combinatorial biosynthesis platforms not only provides a sustainable and scalable source of erinacine A but also opens the door to the discovery of new therapeutic agents for neurodegenerative diseases. The use of analytical standards like (-)-Erinacin A-d3 is indispensable in this research, ensuring the accurate identification and quantification of both natural and novel compounds produced in these engineered systems.

Molecular and Cellular Mechanisms of Action of Erinacine a in Preclinical Models

Neurotrophic Signaling Modulation

Erinacine A demonstrates a profound ability to influence the signaling of key neurotrophic factors, which are crucial for the growth, survival, and differentiation of neurons.

Stimulation of Nerve Growth Factor (NGF) Synthesis and Secretion

A primary mechanism attributed to erinacine A is its capacity to stimulate the synthesis and secretion of Nerve Growth Factor (NGF). alzdiscovery.orgnih.gov In vitro studies using murine astroglial cells have shown that erinacines can enhance the expression of NGF mRNA. researchgate.net In vivo research further supports this, demonstrating that administration of erinacine A can upregulate NGF levels in critical brain regions such as the hippocampus and locus coeruleus in rats. researchgate.netnih.govrestorativemedicine.orgfrontiersin.org This is significant as NGF is essential for the survival and maintenance of cholinergic neurons in the basal forebrain, which are implicated in cognitive functions. frontiersin.org The ability of erinacine A to cross the blood-brain barrier and stimulate NGF synthesis centrally underscores its therapeutic potential for neurodegenerative conditions. frontiersin.org Some studies suggest that erinacine A may also stimulate the production of catecholamines, which in turn can increase NGF synthesis. mdpi.com

Induction of Neurite Outgrowth and Neuronal Survival Pathways

Erinacine A has been shown to promote neurite outgrowth, a fundamental process in neuronal development and regeneration. nih.govresearchgate.net In preclinical models using PC12 pheochromocytoma cells, erinacine A potentiated NGF-induced neurite outgrowth. researchgate.netnih.govnih.gov This effect is believed to be mediated through the TrkA/Erk1/2 pathway. researchgate.netnih.govnih.gov The TrkA receptor is the high-affinity receptor for NGF, and its activation leads to the phosphorylation of downstream signaling molecules, including Erk1/2, which are involved in promoting cell survival and differentiation. nih.gov Furthermore, erinacine A has been observed to protect neuronally-differentiated cells from NGF deprivation and induce neuritogenesis in primary rat cortex neurons. researchgate.netnih.govnih.gov

Modulation of Brain-Derived Neurotrophic Factor (BDNF) Expression and Activity

Beyond NGF, erinacine A also influences the expression and activity of Brain-Derived Neurotrophic Factor (BDNF), another critical neurotrophin for neuronal survival, differentiation, and synaptic plasticity. nih.govresearchgate.net Studies on erinacine A-enriched Hericium erinaceus mycelium have revealed its ability to activate BDNF signaling pathways. hku.hknih.govmdpi.com In animal models of depression induced by restraint stress, administration of erinacine A-enriched mycelium reversed the decrease in BDNF levels in the hippocampus. nih.govmdpi.com This effect was associated with the activation of the BDNF/TrkB/PI3K/Akt/GSK-3β signaling cascade, a key pathway in promoting neuronal survival and neurogenesis. nih.govmdpi.com

Influence on Neurotransmitter Systems (e.g., Monoamines)

Preclinical evidence suggests that erinacine A can modulate monoaminergic neurotransmitter systems, which play a crucial role in mood regulation and cognitive function. mhmedical.com In stressed mice, administration of erinacine A-enriched Hericium erinaceus mycelium was found to restore the levels of norepinephrine (B1679862) (NE), dopamine (B1211576) (DA), and serotonin (B10506) (5-HT) in the hippocampus. nih.govnih.gov These neurotransmitters are often depleted in depressive states. nih.gov The restoration of these monoamines may be a consequence of the upstream effects of erinacine A on neurotrophic factors like BDNF, which are known to influence the function and plasticity of monoaminergic neurons. nih.gov It has been hypothesized that erinacine A might act as a monoamine neurotransmitter receptor agonist or a reuptake inhibitor, although this requires further investigation. nih.govmederinutricion.com

Anti-inflammatory and Oxidative Stress Mitigation Mechanisms

In addition to its neurotrophic effects, erinacine A exhibits potent anti-inflammatory and antioxidant properties, which contribute to its neuroprotective capabilities.

Inhibition of Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production

Erinacine A has been shown to inhibit the production of nitric oxide (NO) by downregulating the expression of inducible nitric oxide synthase (iNOS). sigmaaldrich.com In a rat model of traumatic optic neuropathy, erinacine A treatment significantly decreased the levels of iNOS. mdpi.comnih.gov Similarly, in a model of global ischemic stroke, erinacine A attenuated the expression of iNOS. sigmaaldrich.com The overproduction of NO by iNOS during neuroinflammatory conditions can lead to oxidative stress and neuronal damage. nih.gov By suppressing iNOS and subsequent NO production, erinacine A helps to mitigate this inflammatory cascade. sigmaaldrich.commdpi.comresearchgate.net This anti-inflammatory action appears to be mediated, at least in part, through the inhibition of the p38 MAPK signaling pathway. sigmaaldrich.com

Regulation of Pro-inflammatory Cytokine Expression (e.g., IL-6, TNF-α)

Erinacine A has demonstrated notable anti-inflammatory properties by modulating the expression of key pro-inflammatory cytokines. In various preclinical models, treatment with erinacine A or erinacine A-enriched extracts of Hericium erinaceus mycelium has been shown to significantly reduce elevated levels of cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α). sigmaaldrich.comresearchgate.netmdpi.com

In a study involving a global ischemic stroke model in rats, erinacine A administration reduced the serum levels of acute inflammatory cytokines, including IL-6 and TNF-α. sigmaaldrich.commdpi.com Similarly, in mouse models of repeated restraint stress, which induces a depressive-like state associated with inflammation, oral administration of an erinacine A-enriched mycelium extract markedly inhibited the stress-induced increases in plasma IL-6 and TNF-α. researchgate.netmdpi.comresearchgate.net This effect was also observed in lipopolysaccharide (LPS)-induced neuroinflammation models, where erinacine A suppressed the production of these pro-inflammatory molecules in both microglial cells and astrocytes. sciencegate.appmdpi.comnih.gov The mechanism often involves the inhibition of the NF-κB signaling pathway, a central regulator of the inflammatory response. researchgate.net

Table 1: Effect of Erinacine A on Pro-inflammatory Cytokine Expression in Preclinical Models
ModelCell/Tissue TypeObserved Effect on CytokinesReference
Global Ischemic Stroke (Rat)SerumReduced levels of IL-6 and TNF-α sigmaaldrich.commdpi.com
Repeated Restraint Stress (Mouse)PlasmaInhibited stress-induced increases in IL-6 and TNF-α researchgate.netmdpi.com
LPS-induced NeuroinflammationBV-2 Microglia, CTX TNA2 AstrocytesReduced production of IL-6 and TNF-α sciencegate.appmdpi.comnih.govmdpi.com

Activation of Cellular Stress-Protective Pathways (e.g., Nrf2/HO-1)

Erinacine A activates endogenous antioxidant and cytoprotective pathways, most notably the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Nrf2 is a master transcription factor that regulates the expression of a wide array of antioxidant proteins and detoxifying enzymes, including Heme oxygenase-1 (HO-1). mdpi.comspandidos-publications.com

In a cell model of spinocerebellar ataxia type 3, an erinacine A-enriched extract was shown to increase the activation of Nrf2. mdpi.comnih.gov This activation was crucial for the observed therapeutic effects, as silencing Nrf2 negated the benefits. mdpi.comnih.gov Studies on erinacine C, a related compound, in LPS-stimulated BV2 microglial cells, further illuminate this mechanism. Erinacine C treatment led to the upregulation of nuclear Nrf2 and its downstream target, HO-1. mdpi.comresearchgate.net This activation was associated with the inhibition of the Keap1 protein, which normally sequesters Nrf2 in the cytoplasm, thereby promoting Nrf2's translocation to the nucleus to initiate the transcription of antioxidant genes. mdpi.comresearchgate.net By activating the Nrf2/HO-1 axis, erinacine A enhances the cell's ability to counteract oxidative stress and inflammation. mdpi.commdpi.com

Table 2: Erinacine A and Nrf2/HO-1 Pathway Activation
Model SystemKey FindingsReference
Spinocerebellar Ataxia Type 3 (SCA3) Cell ModelIncreased activation of Nrf2, crucial for therapeutic effects. mdpi.comnih.gov
LPS-stimulated BV2 Microglial Cells (Erinacine C)Enhanced nuclear Nrf2 and HO-1 protein expression. mdpi.comresearchgate.net
Mild Traumatic Brain Injury (mTBI) Rat Model (Erinacine C)Modulated the Nrf2 activation pathway and upregulated Nrf2-binding antioxidant genes. researchgate.net

Attenuation of Reactive Oxygen Species (ROS) Generation

A key component of erinacine A's neuroprotective effect is its ability to reduce the generation of reactive oxygen species (ROS). Oxidative stress, resulting from an imbalance between ROS production and the cell's antioxidant defenses, is a major contributor to cellular damage in numerous pathological conditions, including neurodegeneration and ischemia. nih.gov

In models of neurotoxicity, such as those induced by 1-methyl-4-phenylpyridinium (MPP⁺), erinacine A post-treatment effectively prevented the production of intracellular ROS in Neuro-2a cells. researchgate.netsemanticscholar.org Similarly, in models of spinocerebellar ataxia, an erinacine A-enriched extract decreased ROS levels. mdpi.com This ROS scavenging activity is believed to be a primary mechanism by which erinacine A protects neurons from death caused by ischemic injury. mdpi.com The reduction in ROS generation is closely linked to its ability to activate the Nrf2 antioxidant pathway and inhibit pro-inflammatory enzymes like inducible nitric oxide synthase (iNOS), which also contributes to reactive nitrogen species (RNS) formation. mdpi.comscienceopen.comresearchgate.net

Mechanisms of Action in Cellular Pathophysiological Models (Excluding Cancer)

Protection against Ischemia-Reperfusion Injury (e.g., Neuronal Apoptosis)

Erinacine A demonstrates significant protective effects in preclinical models of ischemia-reperfusion (I/R) injury, a condition that causes extensive neuronal apoptosis. In a rat model of global ischemic stroke, oral administration of erinacine A-enriched mycelium significantly reduced the total cerebral infarction volume by up to 44%. sigmaaldrich.comsemanticscholar.orgmdpi.com This neuroprotection is achieved through multiple mechanisms.

Erinacine A treatment helps preserve neuronal survival and attenuates neuronal apoptosis following an ischemic insult. scienceopen.comsemanticscholar.orgnih.gov It achieves this by suppressing inflammatory pathways and reducing oxidative stress. sigmaaldrich.comsemanticscholar.org Specifically, erinacine A has been shown to downregulate the expression of inducible NO synthase (iNOS) and inhibit the p38 MAPK pathway, both of which are implicated in ischemic injury-induced neuronal death. sigmaaldrich.commdpi.comscienceopen.com Furthermore, it protects against the endoplasmic reticulum stress that contributes to apoptosis in the context of neurotoxicity. researchgate.netsemanticscholar.org

Attenuation of Glutamate (B1630785) Transporter 1 Downregulation

A critical mechanism underlying erinacine A's protection against ischemic injury is its ability to maintain glutamate homeostasis. nih.govresearchgate.net During ischemia, excess extracellular glutamate leads to excitotoxicity and neuronal death. The astrocyte-enriched glutamate transporter 1 (GLT-1) is crucial for clearing this excess glutamate. frontiersin.org However, GLT-1 expression is often downregulated after brain injury. nih.govchapman.edu

In both in vitro (oxygen-glucose deprivation) and in vivo (transient hypoxia-ischemia) models, erinacine A treatment was found to significantly attenuate the ischemia-induced downregulation of GLT-1. nih.govresearchgate.net By preserving GLT-1 levels and function, erinacine A helps maintain effective glutamate clearance, thereby protecting against excitotoxicity and improving neuronal survival. nih.govresearchgate.net This effect is a key component of its neuroprotective action in ischemic brain injury. nih.govresearchgate.net

Effects on Microglial Cell Activation and Neuroinflammation

Erinacine A exerts potent anti-neuroinflammatory effects by modulating the activation of microglia, the primary immune cells of the central nervous system. sciencegate.appmdpi.com Chronic or excessive microglial activation contributes to neurodegeneration by releasing pro-inflammatory cytokines and ROS. mdpi.comnih.gov

Mechanisms of Action in Anti-tumorigenic Pathways

Erinacine A's anti-cancer activity is multifaceted, involving the simultaneous targeting of several key pathways that are often dysregulated in cancer. researchgate.netnih.gov

Erinacine A is a potent inducer of apoptosis, or programmed cell death, in cancer cells, activating both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways. nih.govmedchemexpress.commedchemexpress.combiocompare.com

In the extrinsic pathway, erinacine A treatment has been shown to upregulate the expression of death receptors and their ligands on the surface of cancer cells. Specifically, in human colorectal cancer (CRC) DLD-1 cells, erinacine A increases the protein levels of Tumor Necrosis Factor Receptor (TNFR), Fas, and Fas Ligand (FasL). nih.govfrontiersin.org This upregulation triggers the activation of initiator caspases, such as caspase-8, which in turn activate executioner caspases like caspase-3, leading to the dismantling of the cell. nih.govresearchgate.net

Simultaneously, erinacine A modulates the intrinsic apoptotic pathway by altering the balance of pro- and anti-apoptotic proteins of the Bcl-2 family. nih.govkarger.com Studies have demonstrated that erinacine A treatment leads to a decrease in the expression of anti-apoptotic proteins Bcl-2 and Bcl-xL, while increasing the levels of the pro-apoptotic protein Bax. nih.govresearchgate.netkarger.com This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, facilitating the release of cytochrome c from the mitochondria into the cytoplasm. karger.comtaylorandfrancis.com The released cytochrome c then activates caspase-9, which subsequently activates caspase-3, converging with the extrinsic pathway to execute apoptosis. researchgate.netkarger.com

Table 1: Effect of Erinacine A on Key Apoptotic Proteins

Protein Role in Apoptosis Effect of Erinacine A Treatment Cancer Cell Line Reference
TNFR Death Receptor (Extrinsic Pathway) Increased expression DLD-1 nih.gov
Fas Death Receptor (Extrinsic Pathway) Increased expression DLD-1 nih.gov
Fas Ligand (FasL) Death Receptor Ligand (Extrinsic Pathway) Increased expression DLD-1 nih.gov
Caspase-8 Initiator Caspase (Extrinsic Pathway) Increased activation DLD-1 nih.govresearchgate.net
Caspase-9 Initiator Caspase (Intrinsic Pathway) Increased activation DLD-1, HepG2 nih.govresearchgate.netkarger.com
Caspase-3 Executioner Caspase Increased activation DLD-1 nih.govresearchgate.net
Bcl-2 Anti-apoptotic Decreased expression DLD-1, HepG2 nih.govresearchgate.netkarger.com
Bcl-xL Anti-apoptotic Decreased expression DLD-1 nih.govresearchgate.net
Bax Pro-apoptotic Increased expression DLD-1, HepG2 nih.govresearchgate.netkarger.com

Erinacine A significantly curtails the proliferative and invasive capabilities of cancer cells. researchgate.netkarger.com In human colorectal cancer cell lines HCT-116 and DLD-1, erinacine A has been shown to inhibit cell migration. nih.govmdpi.com This effect is, in part, mediated by the generation of reactive oxygen species (ROS). karger.comnih.gov The increased ROS levels trigger signaling cascades that ultimately suppress the machinery required for cell movement and invasion. nih.govwjgnet.com

Furthermore, erinacine A's anti-invasive properties are linked to the modulation of proteins involved in cytoskeletal dynamics and cell adhesion. karger.comnih.gov By altering the expression and activity of these proteins, erinacine A disrupts the cancer cells' ability to degrade the extracellular matrix and migrate to distant sites. nih.govacs.org

A key mechanism by which erinacine A inhibits cancer cell proliferation is by inducing cell cycle arrest, primarily at the G1 phase. wjgnet.comresearchgate.net This prevents the cells from entering the S phase, where DNA replication occurs, thereby halting their division. researchgate.netresearchgate.net

In DLD-1 colorectal cancer cells, erinacine A treatment leads to a downregulation of key cell cycle regulatory proteins, including cyclin D1, cyclin E, cyclin-dependent kinase 2 (cdk2), and cdk4. researchgate.net These proteins are essential for the progression through the G1 phase. Concurrently, erinacine A induces the expression of the cdk inhibitor p21. researchgate.net The upregulation of p21, in conjunction with the downregulation of cyclins and cdks, effectively puts a brake on the cell cycle, leading to G1 arrest. researchgate.net

Table 2: Impact of Erinacine A on Cell Cycle Regulatory Proteins in DLD-1 Cells

Protein Function Effect of Erinacine A Treatment Reference
Cyclin D1 G1 phase progression Downregulation researchgate.net
Cyclin E G1/S phase transition Downregulation researchgate.net
Cdk2 G1/S phase transition Downregulation researchgate.net
Cdk4 G1 phase progression Downregulation researchgate.net
p21 Cdk inhibitor Induction/Upregulation researchgate.net

Erinacine A exerts its anti-tumorigenic effects by modulating several critical oncogenic signaling pathways.

The PI3K/mTOR/p70S6K pathway , which is frequently hyperactivated in cancer and promotes cell growth and survival, is a key target of erinacine A. karger.comnih.govnih.gov In both colorectal and gastric cancer cells, erinacine A has been shown to inhibit the phosphorylation and activation of components of this pathway. karger.comnih.govwjgnet.com This inhibition contributes to the observed reduction in cell proliferation and induction of apoptosis. karger.comnih.gov

The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway, which plays a crucial role in inflammation, immunity, and cancer cell survival, is also regulated by erinacine A. nih.govresearchgate.net In DLD-1 cells, erinacine A treatment leads to the activation of the p50 subunit of NF-κB. nih.govfrontiersin.org

Furthermore, the JNK/p300/p50 signaling pathway is implicated in erinacine A-induced apoptosis. nih.govfrontiersin.org Erinacine A treatment results in the phosphorylation and activation of JNK1/2, the transcriptional co-activator p300, and the NF-κB p50 subunit. nih.govmedchemexpress.commedchemexpress.com The activation of this cascade is crucial for the transcriptional upregulation of the death receptors TNFR and Fas, thereby enhancing the extrinsic apoptotic signal. nih.govfrontiersin.org

The anti-cancer effects of erinacine A are also mediated by its ability to alter the expression of a range of specific proteins involved in cancer progression.

Proteomic analyses have revealed that erinacine A treatment upregulates the expression of Cofilin-1 (COFL1) and Profilin-1 (PROF1) in colorectal cancer cells. nih.govmdpi.com These proteins are involved in actin dynamics, and their upregulation is associated with the inhibition of cancer cell migration and invasion through the ROCK1/LIMK2/Cofilin pathway. nih.govmdpi.com

Conversely, erinacine A downregulates the expression of proteins that promote tumor growth and survival, such as Hepatoma-derived growth factor (HDGF) and Nucleophosmin (NPM) . nih.govmdpi.com HDGF is known to be involved in tumor proliferation and invasion, while NPM is an oncogenic protein in several cancers. nih.govmdpi.com

As previously mentioned, erinacine A significantly increases the expression of TNFR , Fas , and Fas Ligand , which are critical components of the extrinsic apoptosis pathway. nih.govresearchgate.netfrontiersin.org This increased expression sensitizes cancer cells to apoptotic signals. nih.gov

Table 3: Modulation of Specific Protein Expression by Erinacine A

Protein Function Effect of Erinacine A Treatment Cancer Cell Line Reference
Cofilin-1 (COFL1) Actin dynamics, tumor suppressor Upregulation HCT-116, DLD-1 nih.govmdpi.com
Profilin-1 (PROF1) Actin dynamics, tumor suppressor Upregulation HCT-116, DLD-1 nih.govmdpi.com
Hepatoma-derived growth factor (HDGF) Promotes proliferation and invasion Downregulation HCT-116, DLD-1 nih.govmdpi.com
Nucleophosmin (NPM) Oncogenic protein Downregulation HCT-116, DLD-1 nih.govmdpi.com
TNFR Death Receptor Upregulation DLD-1 nih.govfrontiersin.org
Fas Death Receptor Upregulation DLD-1 nih.govfrontiersin.org
Fas Ligand (FasL) Death Receptor Ligand Upregulation DLD-1 nih.govfrontiersin.org

Pharmacological Characterization in Preclinical Research Systems

In Vitro Metabolic Stability and Metabolite Identification

The initial assessment of a compound's therapeutic potential often begins with in vitro studies to understand its metabolic stability and to identify the byproducts of its breakdown.

Hepatic S9 Fraction Studies (Rat and Other Preclinical Species)

Studies utilizing liver S9 fractions, which contain a mixture of cytosolic and microsomal enzymes, are instrumental in predicting how a compound will be metabolized in the body. kosheeka.comnih.gov In investigations involving rat liver S9 fractions, Erinacine A demonstrated significant metabolism. One study reported that approximately 75.44% of Erinacine A was metabolized within 60 minutes. mdpi.comresearchgate.netresearchgate.net In comparison, the metabolic rate in human liver S9 fractions was slower, with about 32.34% of the compound being metabolized over a 120-minute period. mdpi.comresearchgate.netresearchgate.net These findings suggest a relatively rapid clearance of Erinacine A in rats.

Identification of Key Metabolites (e.g., Erinacine B, M4, M5)

The biotransformation of Erinacine A gives rise to several metabolites. In studies with both rat and human liver S9 fractions, five common metabolites were identified. mdpi.com These include derivatives resulting from demethylation, hydrogenation, and hydroxylation. mdpi.com Specifically, metabolites designated as M4 (resulting from double hydroxylation) and M5 (arising from demethylation and double hydroxylation) were detected in rat liver S9 incubations at 10, 30, and 60 minutes. mdpi.com Furthermore, research in a landrace pig model identified Erinacine B as a metabolite of Erinacine A in the bloodstream, with its concentration increasing as the parent compound was metabolized. nih.govresearchgate.net This was corroborated through mass spectrometry analysis. nih.gov

Table 1: Common Metabolites of Erinacine A in Liver S9 Fractions

MetaboliteDetected InMetabolic Reaction
M1Rat & HumanAlcohols Dehydration
M2Rat & HumanDemethylation
M3Rat & HumanDemethylation + Hydrogenation
M4Rat & Human2 x Hydroxylation
M5Rat & HumanDemethylation + 2 x Hydroxylations

Data sourced from Kuo et al., 2022. mdpi.com

Proposed Metabolic Pathways

The metabolism of Erinacine A is thought to occur through several key pathways. mdpi.com The primary routes involve Phase I reactions such as oxidation, reduction, and hydrolysis. researchgate.net Specific proposed pathways include the cleavage of the C-O ether bond and the loss of a water molecule (dehydration). mdpi.comresearchgate.net Further biotransformation can lead to the formation of more complex metabolites through sequential reactions, such as the potential derivation of metabolite M5 from M4. mdpi.com

In Vivo Pharmacokinetic and Distribution Studies in Animal Models

Following in vitro analysis, in vivo studies in animal models provide a more comprehensive understanding of a compound's behavior in a living system.

Systemic Bioavailability Assessments

The bioavailability of a compound, or the proportion that enters the circulation to have an active effect, is a critical pharmacokinetic parameter. For Erinacine A, studies in Sprague-Dawley rats have determined its absolute bioavailability to be approximately 24.39%. researchgate.netresearchgate.netnih.gov This was established by comparing the area under the plasma concentration-time curve after oral and intravenous administration. researchgate.netnih.gov

Tissue Distribution Profiling (e.g., Brain Penetration and Blood-Brain Barrier Permeability)

A significant aspect of Erinacine A's pharmacological profile is its ability to be distributed to various tissues, including the brain. Due to its lipophilic nature, Erinacine A can cross the blood-brain barrier (BBB), a selective barrier that protects the brain. mdpi.com Studies in rats have confirmed the presence of Erinacine A in the brain tissue following oral administration. researchgate.netresearchgate.netnih.gov It was detected in the brain as early as one hour after dosing, with peak concentrations observed at eight hours. researchgate.netnih.gov This penetration of the BBB is believed to occur via passive diffusion. researchgate.netresearchgate.netnih.gov Further studies in landrace pigs have also detected Erinacine A in the cerebrospinal fluid, with the highest concentration noted 30 minutes after intravenous administration. nih.govresearchgate.net

Characterization of Elimination Routes

Studies in Sprague-Dawley rats have been instrumental in elucidating the elimination pathways of Erinacin A. Following administration, feces has been identified as the primary route for the elimination of this compound. mdpi.comresearchgate.net This finding is crucial for understanding its transit and persistence in the body, which informs its potential therapeutic window.

Protein Binding Studies in Preclinical Biological Matrices

The binding of Erinacin A to proteins in biological matrices has been investigated to understand its distribution and availability. In preclinical studies with Sprague-Dawley rats, a protein binding assay revealed that the ratio of unbound Erinacin A fractions in the brain to that in the blood is close to one. mdpi.comresearchgate.net This suggests that passive diffusion is the predominant mechanism for its transport across the blood-brain barrier. mdpi.comresearchgate.netresearchgate.net The binding affinity was highest in the brain, with a recorded binding of 28.94% ± 9.29%. researchgate.net The absolute bioavailability of Erinacin A was estimated to be 24.39% after oral administration of a Hericium erinaceus mycelia extract. mdpi.comresearchgate.net

Preclinical Efficacy Studies in Disease Models (Non-Human)

Neurological Disorder Models

(-)-Erinacin A-d3 has demonstrated significant neuroprotective effects in a variety of preclinical models of neurological disorders.

Parkinson's Disease: In a mouse model of Parkinson's disease induced by 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP), Erinacin A was shown to reduce the loss of dopaminergic cells and apoptotic cell death caused by oxidative stress. nih.gov It also mitigated motor deficits associated with MPTP. nih.gov

Alzheimer's Disease: In transgenic mouse models of Alzheimer's disease (APPswe/PS1dE9), treatment with Erinacin A-enriched Hericium erinaceus mycelia has been shown to attenuate the cerebral amyloid-β plaque burden. mdpi.commdpi.comnih.gov It achieves this by inhibiting the growth of plaques and promoting the degradation of amyloid-β. mdpi.comnih.gov Furthermore, it was observed to diminish glial cell activation and support hippocampal neurogenesis. mdpi.com

Ischemic Stroke: In a rat model of transient focal cerebral ischemia, administration of Erinacin A significantly reduced levels of acute inflammatory cytokines and neuronal cell death induced by ischemic injury. mdpi.com It was also found to reduce the size of the stroke cavity in the brain. nih.gov

Spinocerebellar Ataxia Type 3: While direct studies on Spinocerebellar Ataxia Type 3 are not detailed in the provided results, the established neuroprotective and neurotrophic properties of Erinacin A in other neurodegenerative models suggest its potential therapeutic value for such conditions. mdpi.comnih.govnih.gov

Anti-tumorigenic Activity in Cancer Cell Lines and Xenograft Models

Erinacin A has exhibited promising anti-cancer properties in various preclinical cancer models.

Colorectal Cancer: In vitro studies have shown that Erinacin A can induce apoptosis in human colorectal cancer cell lines, DLD-1 and HCT-116. nih.govresearchgate.net This is achieved through the activation of both extrinsic and intrinsic apoptotic pathways. nih.govresearchgate.net Specifically, it triggers the activation of TNFR, Fas, and Fas Ligand via the JNK/p300/p50 signaling pathway, involving histone acetylation. nih.gov It also suppresses the expression of anti-apoptotic molecules like Bcl-2 and Bcl-XL. researchgate.net In xenograft models using SCID mice, an extract from the culture broth of Hericium erinaceus containing Erinacin A demonstrated significant tumor growth inhibition of HT-29 colon cancer cells. floydfungi.ch

Gastric Cancer: Erinacin A has been reported to induce significant apoptosis in human gastric cancer TSGH 9201 cells. nih.gov

The following table summarizes the in vitro cytotoxic effects of Erinacin A on human colorectal cancer cell lines.

Cell LineTreatment Concentration% Viability Loss
DLD-130 µM53%
HCT-11630 µM60%

Data sourced from a study by Lee et al. (2017) as cited in other research. researchgate.net

Studies in Models of Depression and Anxiety

Preclinical studies have indicated that Erinacin A possesses antidepressant- and anxiolytic-like effects.

In mouse models of depression, chronic administration of an ethanolic extract of Hericium erinaceus mycelium enriched with Erinacin A was found to normalize behaviors induced by stress. researchgate.net It has been shown to reverse depressive-like behavior by modulating monoamine neurotransmitters and pro-inflammatory cytokines, and by regulating BDNF pathways. researchgate.net Specifically, it can activate the BDNF/TrkB/PI3K/Akt/GSK-3β signaling pathways. researchgate.net

In studies with mice subjected to repeated restraint stress, supplementation with an Erinacin A-enriched mycelium significantly inhibited the stress-induced increases in plasma levels of the pro-inflammatory cytokines IL-6 and TNF-α. nih.gov Furthermore, in an elevated plus-maze test, stressed mice treated with the extract showed a significant increase in the number of entries and time spent in the open arms, indicating an anxiolytic effect. nih.gov Chronic administration has also been linked to the promotion of hippocampal neurogenesis. mdpi.com

Structure Activity Relationship Sar and Analog Development

Elucidation of Structural Determinants for Bioactivity

The core biological activity of the erinacine family, particularly their ability to stimulate Nerve Growth Factor (NGF) synthesis, is intrinsically linked to their unique chemical architecture. sciopen.comcreopharm.com.ua Erinacines are classified as cyathane-type diterpenoids, which are defined by a distinctive angularly fused 5-6-7 tricyclic carbon skeleton. cjnmcpu.commdpi.com This complex scaffold is a primary determinant of their bioactivity.

Research has identified over 30 natural erinacine analogs, each with variations in the functional groups attached to this core structure. mdpi.com These substitutions significantly influence the potency of NGF induction. For instance, the presence and configuration of a D-xylose sugar moiety, attached via a glycosidic bond, is a characteristic feature of many potent erinacines, including Erinacine A. mdpi.comnih.gov The specific arrangement of hydroxyl and carbonyl groups on the tricyclic system and the xylose sugar further modulates the biological effect.

Comparative studies have shown that subtle structural differences lead to marked variations in NGF-stimulating activity, as detailed in the table below.

CompoundNGF Secretion (pg/mL) at specified concentrationSource
Erinacine A 250.1 ± 36.2 (at 1.0 mM) creopharm.com.ua
Erinacine B 129.7 ± 6.5 (at 1.0 mM) creopharm.com.ua
Erinacine C 299.1 ± 59.6 (at 1.0 mM) creopharm.com.ua
Erinacine E 105 ± 5.2 (at 5.0 mM) creopharm.com.ua
Erinacine F 175 ± 5.2 (at 5.0 mM) creopharm.com.ua
Epinephrine (Control) 69.2 ± 17.2 (at 1.0 mM) creopharm.com.ua

This data underscores that while the cyathane skeleton is essential, the specific nature and stereochemistry of its substituents are crucial for optimizing bioactivity. Erinacine C, for example, demonstrates a stronger NGF-synthesis stimulating effect than Erinacine A at the same concentration. creopharm.com.ua

Design and Synthesis of Erinacine A Analogs and Derivatives

The promising biological profile of erinacines has spurred significant efforts in both total synthesis and biosynthetic engineering to produce analogs. The total synthesis of these complex molecules is a formidable challenge due to their intricate, stereochemically rich tricyclic core. nih.govresearchgate.net The first total synthesis of a cyathane diterpenoid, allocyathin B₂, and the subsequent synthesis of (-)-Erinacine A laid the groundwork for accessing these molecules through laboratory methods. nih.gov

Beyond traditional synthesis, modern biotechnological approaches have been employed. Researchers have successfully reconstructed the cyathane diterpene biosynthetic pathway in yeast (Saccharomyces cerevisiae). mdpi.comnih.gov This strategy of heterologous expression not only allows for a more sustainable production of known erinacines but also enables the creation of "non-natural" analogs by introducing modifications to the enzymatic pathway. nih.gov This has led to the generation of novel erinacine derivatives that are not found in nature. mdpi.comnih.gov

Furthermore, continued exploration of Hericium species has led to the isolation and characterization of numerous new natural derivatives, such as erinacines S, T, U, and V, each adding to the library of compounds for studying structure-activity relationships. cjnmcpu.commdpi.comnih.gov

Comparative Biological Activity Assessment of Analogs

The diverse library of natural and synthetic erinacine analogs has been subjected to comparative biological evaluation, revealing a spectrum of activities. The primary assay for these compounds is the measurement of NGF synthesis stimulation in cultured rodent astroglial cells. creopharm.com.ua As noted previously, Erinacine C is a more potent inducer of NGF than Erinacine A, B, E, and F. creopharm.com.ua

Beyond NGF induction, specific analogs have been investigated for other neuroprotective properties. Erinacine A has demonstrated the ability to cross the blood-brain barrier and has shown therapeutic potential in animal models of neurodegenerative conditions like Parkinson's disease and Alzheimer's disease. researchgate.netmdpi.comnih.gov Studies in transgenic mice for Alzheimer's disease showed that administration of Erinacine A-enriched mycelium attenuated cerebral Aβ plaque burden and reduced neuroinflammation. nih.gov

Some analogs exhibit distinct biological profiles. For example, Erinacine E has been reported to possess activity as a κ-opioid receptor agonist, a property that distinguishes it from other members of the erinacine family. This highlights that the cyathane scaffold can be a template for developing compounds with varied pharmacological targets.

CompoundPrimary Biological Activity NotedAdditional Details
Erinacine A Potent NGF Synthesis Stimulator creopharm.com.uaNeuroprotective in Parkinson's and Alzheimer's models; crosses blood-brain barrier. mdpi.comnih.gov
Erinacine C Strongest NGF Synthesis Stimulator among early analogs creopharm.com.ua
Erinacine E NGF Synthesis Stimulator creopharm.com.uaAlso acts as a κ-opioid receptor agonist.
"Non-natural" Analogs (from yeast) Neurotrophic EffectsSeveral engineered analogs showed significant neurotrophic effects on PC12 cells. nih.gov

Rational Design for Improved Pharmacological Profiles through Deuteration

The development of (-)-Erinacin A-d3 is a prime example of rational drug design aimed at improving a natural product's pharmacological properties. This compound is the isotopically labeled analog of (-)-Erinacin A, where three hydrogen atoms on one of the methyl groups have been replaced with deuterium (B1214612). cymitquimica.commedchemexpress.com

Deuteration is a strategy employed in medicinal chemistry to enhance the metabolic stability and bioavailability of a compound. nih.govnih.gov The carbon-deuterium (C-D) bond is significantly stronger than the carbon-hydrogen (C-H) bond. This increased bond strength can slow down metabolic pathways that involve the cleavage of this bond, such as oxidation by cytochrome P450 (CYP) enzymes. nih.gov For molecules with methoxy (B1213986) groups, this can reduce the rate of O-demethylation, a common metabolic pathway. nih.gov

By strategically replacing hydrogens at known or likely metabolic "hotspots" with deuterium, it is possible to:

Increase Metabolic Stability: The compound is broken down more slowly, leading to a longer biological half-life. nih.gov

Enhance Bioavailability: A greater proportion of the administered dose can reach systemic circulation and its target site, such as the brain. nih.govnih.gov

Maintain Pharmacological Profile: Deuteration is a subtle modification that typically does not alter the way a molecule interacts with its biological target, thus preserving its desired activity. nih.gov

While specific pharmacokinetic data for this compound versus its non-deuterated counterpart is not publicly available, its synthesis is based on this established principle. The goal is to create a version of Erinacine A with an improved pharmacokinetic profile, making it a more robust candidate for further development as a therapeutic agent for neurological disorders. medchemexpress.comnih.gov The use of deuterated analogs is also critical in pharmacokinetic studies as internal standards for accurately quantifying the non-labeled drug in biological samples. medchemexpress.com

Advanced Research Methodologies and Analytical Approaches

Spectroscopic and Chromatographic Techniques for Research Characterization

The characterization and quantification of erinacine A and its deuterated isotopologues like (-)-Erinacin A-d3 rely heavily on the coupling of high-performance liquid chromatography (HPLC) with mass spectrometry (MS). These methods offer high sensitivity and selectivity, crucial for analyzing the compound in complex biological matrices. The analytical principles and instrumentation used for erinacine A are directly applicable to its deuterated form, this compound, which is often used as an internal standard for precise quantification.

High-performance liquid chromatography/triple quadrupole mass spectrometry (HPLC-QQQ/MS) is a validated method for the quantification of erinacine A in biological samples such as plasma, cerebrospinal fluid, and brain tissue. nih.govresearchgate.net This technique is noted for its sensitivity and accuracy in pharmacokinetic studies. nih.govresearchgate.netmdpi.com For instance, HPLC-QQQ/MS has been used to track the concentration of erinacine A over time in blood and cerebrospinal fluid following administration, providing key data on its absorption and distribution. nih.gov

Ultra-performance liquid chromatography/quadrupole time-of-flight mass spectrometry (UPLC-QTOF/MS) is another powerful tool employed for the identification of erinacine A and its metabolites. nih.govmdpi.com This high-resolution mass spectrometry (HRMS) technique provides accurate mass measurements, which aids in the structural elucidation of unknown metabolites. mdpi.comlcms.czwaters.com Studies have successfully used UPLC-QTOF/MS to identify various metabolites of erinacine A in in vitro liver S9 fractions and in in vivo samples, helping to map its metabolic pathways. nih.govmdpi.comresearchgate.net The combination of UPLC with QTOF-MS also improves chromatographic resolution and peak capacity, which is essential for separating and identifying multiple components in a crude extract. nih.gov

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a broadly applied technique for the analysis of erinacine A. mdpi.comnih.govmdpi.com A fully validated LC-MS/MS method has been developed to investigate pharmacokinetic parameters, including bioavailability, tissue distribution, and protein binding. mdpi.comnih.gov The use of two-dimensional chromatography, coupling normal-phase flash chromatography with semi-preparative reversed-phase HPLC, has also been shown to be an effective strategy for isolating high-purity erinacine A from complex mixtures, a process monitored by HPLC-UV-MS/MS. mdpi.comresearchgate.net

Table 1: Spectroscopic and Chromatographic Techniques in Erinacine A Research
TechniqueApplicationKey FindingsReference
HPLC-QQQ/MSQuantification in pharmacokinetic studies (plasma, cerebrospinal fluid, brain tissue).Enabled precise measurement of erinacine A concentrations over time, revealing its ability to enter cerebrospinal fluid. nih.govresearchgate.net
UPLC-QTOF/MSIdentification of metabolites in liver S9 fractions and biological samples.Allowed for the identification of five common liver metabolites and others found in plasma and brain tissue, based on high-resolution mass data. nih.govmdpi.comresearchgate.net
LC-MS/MSValidated method for pharmacokinetic disposition studies (bioavailability, tissue distribution, protein binding).Determined the absolute bioavailability and showed that erinacine A can penetrate the blood-brain barrier via passive diffusion. mdpi.comnih.gov
HPLC-UV-MS/MSConfirmation of erinacine A presence during multi-step purification processes.Successfully confirmed the identity of erinacine A in fractions isolated through two-dimensional chromatography. mdpi.comresearchgate.net

Proteomic and Transcriptomic Profiling for Target Identification

To understand the molecular mechanisms underlying the biological activities of erinacine A, researchers utilize proteomic and transcriptomic approaches. These methods identify changes in protein and gene expression, revealing the pathways and protein targets affected by the compound.

Identification of Differentially Expressed Proteins (e.g., Cofilin, Profilin, HDGF, NPM)

Proteomic analysis has been instrumental in identifying proteins that are differentially expressed in cancer cells following treatment with erinacine A. nih.govnih.gov A study using two-dimensional electrophoresis (2-DE) followed by mass spectrometry identified ten proteins that showed altered expression levels in colorectal cancer cells. nih.gov Among these, the actin-binding proteins Cofilin-1 (COFL1) and Profilin-1 (PROF1) were found to be more abundant after erinacine A treatment. nih.govoncotarget.com Conversely, the expression of Hepatoma-derived growth factor (HDGF) and Nucleophosmin (NPM) was reduced. nih.gov These findings suggest that erinacine A's effects on cell invasiveness and proliferation are mediated, at least in part, by altering the expression of proteins involved in cytoskeletal dynamics and cell growth. nih.govnih.gov

Table 2: Differentially Expressed Proteins in HCT-116 Cells Treated with Erinacine A
Protein NameAccession No.Change in ExpressionPotential FunctionReference
Cofilin-1 (COFL1)COF1_HUMANIncreasedActin depolymerization, cytoskeletal rearrangement nih.gov
Profilin-1 (PROF1)PROF1_HUMANIncreasedActin polymerization, cytoskeletal dynamics nih.gov
Hepatoma-derived growth factor (HDGF)HDGF_HUMANDecreasedCell proliferation and growth nih.gov
Nucleophosmin (NPM)NPM_HUMANDecreasedRibosome biogenesis, cell cycle regulation nih.gov
Glutathione S-transferase PGSTP1_HUMANAlteredDetoxification, oxidative stress response nih.gov
Peroxiredoxin-1PRDX1_HUMANAlteredRedox signaling, antioxidant defense nih.gov
Heat shock protein HSP 90-betaHS90B_HUMANAlteredProtein folding and stability nih.gov

Gene Expression Analysis Related to Mechanistic Pathways

Transcriptomic analyses provide further insight into the pathways modulated by erinacine A. Studies have shown that erinacine biosynthesis itself is subject to differential gene expression, with transcripts for the eri genes being significantly more abundant in the mycelium of Hericium erinaceus compared to the fruiting body. mushroomreferences.com This suggests that the production of the compound is tightly regulated at the genetic level and is tissue-specific. mushroomreferences.com

Regarding its mechanism of action, erinacine A has been shown to modulate key signaling pathways. Proteomic studies have revealed that its effects are associated with the sustained phosphorylation and activation of the PI3K/mTOR/p70S6K and ROCK1/LIMK2/Cofilin pathways. nih.govresearchgate.net Furthermore, research on erinacine A-enriched mycelia indicates an activation of brain-derived neurotrophic factor (BDNF) pathways and a blockage of NF-κB signals, which are crucial for neuronal survival and inflammatory responses. nih.gov These findings from gene and protein expression studies help to construct a more complete picture of the molecular interactions of erinacine A.

Table 3: Gene Expression and Pathway Modulation by Erinacine A
Gene/PathwayEffectAssociated Biological ProcessReference
PI3K/mTOR/p70S6K PathwayActivation/PhosphorylationCell growth, proliferation, survival nih.govresearchgate.net
ROCK1/LIMK2/Cofilin PathwayActivation/PhosphorylationActin cytoskeleton dynamics, cell motility nih.gov
NF-κB PathwayInhibitionInflammation, immune response nih.gov
BDNF PathwayActivationNeuronal survival, neurogenesis nih.gov
eri Biosynthetic GenesUpregulated in mycelium vs. fruit bodyBiosynthesis of erinacines mushroomreferences.com

Chemical Proteomics and Affinity-Based Probes for Protein Target Elucidation

While traditional proteomic methods identify downstream effects on protein expression, chemical proteomics aims to directly identify the protein targets with which a small molecule interacts. rsc.orgbioms.se This is a powerful strategy for deconvolution of drug targets and understanding the mechanism of action. rsc.orgbioms.se For a natural product like erinacine A, whose specific protein binding partners are not fully known, these techniques are particularly valuable. rsc.org

Methodologies in chemical proteomics often involve creating a modified version of the compound of interest to serve as a "probe". rsc.org Two common approaches are the use of activity-based probes (ABPs) and affinity-based probes (AfBPs). rsc.orgnih.gov A particularly useful technique is photo-affinity labeling (PAL), where a photo-reactive group (like a diazirine or benzophenone) is incorporated into the probe molecule. nih.govenamine.net Upon UV irradiation, this group forms a covalent bond with any nearby proteins, allowing for the capture and subsequent identification of direct binding partners via mass spectrometry. nih.govenamine.net

Another strategy involves creating "clickable" probes, where the natural product is modified with a small, bio-orthogonal handle like an alkyne or azide. rsc.org After the probe is incubated with cell lysates or live cells, a reporter tag (like biotin (B1667282) for affinity purification) can be attached via a "click" reaction, enabling the isolation and identification of target proteins. rsc.org While these specific probe-based studies have been proposed as a necessary next step for erinacine A, they represent the forefront of research for definitively elucidating its direct molecular targets within the proteome. rsc.org

Future Directions and Translational Research Perspectives

Investigation of Novel Molecular Targets

Erinacin A has been shown to stimulate the synthesis of nerve growth factor (NGF), a protein crucial for the survival and maintenance of neurons. biosynth.comkolo-grybiv.shopfrenchmush.com This has been a primary focus of research, with studies indicating that erinacine A enhances NGF production in astroglial cells and increases catecholamine levels in the central nervous system, which in turn boosts NGF synthesis. wikipedia.orgmdpi.com

Beyond NGF, emerging research suggests that erinacine A may interact with other molecular targets. One area of interest is the kappa opioid receptor (KOR). wikipedia.orgmushroomnutrition.com Erinacine E, a related compound, is a known KOR agonist, suggesting that other erinacines, including erinacin A, may also modulate this receptor system, which is involved in pain, mood, and addiction. wikipedia.orgmushroomnutrition.comnih.govabcam.com Further investigation into the interaction of (-)-Erinacin A-d3 with KOR and other receptors is warranted.

Additionally, some studies point towards the involvement of erinacin A in pathways related to cell cycle regulation and apoptosis in cancer cells, such as the NF-κB/p70S6K signaling pathway. rsc.orgnih.govmedchemexpress.com The use of this compound can aid in precisely identifying these and other novel molecular targets by allowing for more accurate tracking and quantification of the compound and its metabolites within cellular systems.

Exploration of Combination Research Strategies in Preclinical Models

The multifaceted nature of many neurological disorders suggests that combination therapies may offer enhanced therapeutic benefits. Preclinical studies exploring the synergistic effects of erinacin A with other neuroprotective or neuro-regenerative compounds are a promising avenue of research. For instance, combining erinacin A with compounds that target different aspects of neurodegeneration, such as anti-inflammatory agents or antioxidants, could lead to more effective treatments. hifasdaterra.itfrenchmush.comhifasdaterra.com

One patented formulation suggests combining erinacines with psilocybin and niacin to enhance neurogenesis. google.com Research has also looked at the effects of erinacine A in combination with hericenones, another class of compounds from Hericium erinaceus, which also promote NGF synthesis. frenchmush.com The use of this compound in such preclinical combination studies would be invaluable for elucidating the pharmacokinetic and pharmacodynamic interactions between the combined agents, helping to optimize dosing and scheduling for maximum efficacy.

Development of Advanced Delivery Systems for Preclinical Applications

A significant challenge in the development of neurotherapeutics is ensuring that they can effectively cross the blood-brain barrier (BBB). kolo-grybiv.shopmdpi.com While some research suggests that erinacin S, a related compound, can cross the BBB, more direct evidence is needed for erinacin A. wikipedia.orgnih.gov Advanced drug delivery systems, such as nanoparticles, liposomes, or nanoemulsions, are being explored to enhance the bioavailability and brain penetration of therapeutic compounds. nih.gov

The development of such delivery systems for erinacin A is a critical area for future research. This compound can be instrumental in these studies by facilitating the precise measurement of the compound's concentration in the brain and other tissues following administration with a novel delivery vehicle. medchemexpress.com This would allow researchers to accurately assess the efficiency of different delivery strategies and optimize them for preclinical testing.

Integration of Multi-Omics Data for Systems-Level Understanding

To gain a comprehensive understanding of the biological effects of this compound, a systems-level approach is necessary. The integration of various "omics" data, such as genomics, transcriptomics, proteomics, and metabolomics, can provide a holistic view of the molecular changes induced by the compound. frontiersin.orgnih.gov This multi-omics approach can help to identify the complex signaling networks and pathways modulated by erinacin A, moving beyond a single-target perspective. biorxiv.org

For example, proteomic analysis of cancer cells treated with erinacin A has suggested the generation of reactive oxygen species and activation of caspases. rsc.org By combining this with transcriptomic and metabolomic data, researchers can build more complete models of its mechanism of action. The use of this compound in these studies ensures accurate quantification and helps to correlate the compound's presence with the observed molecular changes.

Application of Deuterated Analogs for Advanced Mechanistic Probing

The primary advantage of using a deuterated analog like this compound lies in its application for advanced mechanistic probing. medchemexpress.com Deuterium (B1214612) substitution can alter the metabolic rate of a compound, a phenomenon known as the kinetic isotope effect. nih.gov By comparing the biological activity and metabolic profile of this compound with its non-deuterated counterpart, researchers can gain insights into the specific metabolic pathways involved in its activation or breakdown.

Furthermore, stable isotope labeling with deuterium is a powerful tool in mass spectrometry-based quantitative studies. nih.gov This allows for the precise tracking of this compound and its metabolites in complex biological samples, such as plasma and brain tissue. medchemexpress.com This level of detail is crucial for understanding its pharmacokinetics, identifying its active metabolites, and ultimately, for designing more effective and targeted therapeutic strategies.

Q & A

Q. How should researchers mitigate bias when interpreting this compound’s mechanism of action in neurodegenerative models?

  • Methodological Answer : Pre-register hypotheses and analysis plans (e.g., on Open Science Framework). Use blinded data collection/analysis and orthogonal assays (e.g., CRISPR knockdown + pharmacological inhibition) to confirm target engagement. Disclose funding sources and conflicts of interest in manuscripts .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.